2-Fluoro Substituent as a Pharmacophoric Determinant: Structural Comparison with Des-Fluoro Analog
The target compound possesses a 2-fluoro substituent on the central phenyl ring, whereas the closest patented analog, [3-bromo-4-(3-chloro-5-cyano-phenoxy)-phenyl]-acetic acid ethyl ester (I-46, CAS 1207542-34-4), lacks this fluorine atom entirely [1]. In the diphenylether NNRTI series, the 2-fluoro group contributes to the conformational restriction of the phenylacetic acid moiety and enhances the binding of derived amides (e.g., VM-1500A) to the HIV-1 reverse transcriptase allosteric pocket [2]. The crystal structure of VM-1500A bound to HIV-1 RT (PDB 7TAZ, resolution 2.40 Å) confirms the fluoro-substituted phenyl ring occupies a critical hydrophobic sub-pocket, where the fluorine atom's van der Waals radius (1.47 Å) and electronegativity contribute to shape complementarity and local dipole interactions that a hydrogen atom cannot replicate [3].
| Evidence Dimension | Presence of 2-fluoro substituent on central phenyl ring |
|---|---|
| Target Compound Data | 2-fluoro substituent present (C₁₅H₈BrClFNO₃); fluorine at ortho position relative to acetic acid side chain |
| Comparator Or Baseline | [3-Bromo-4-(3-chloro-5-cyano-phenoxy)-phenyl]-acetic acid ethyl ester (I-46; C₁₇H₁₃BrClNO₃): fluorine absent; hydrogen at 2-position |
| Quantified Difference | Qualitative structural difference; fluorine atom (van der Waals radius 1.47 Å, Pauling electronegativity 3.98) vs. hydrogen (van der Waals radius 1.20 Å, Pauling electronegativity 2.20) |
| Conditions | Structural comparison based on patent US20070088053A1 disclosure (Roche Palo Alto) and X-ray crystallography of derived VM-1500A/RT complex (PDB 7TAZ) |
Why This Matters
Procurement of the non-fluorinated analog will produce downstream amides with altered RT binding geometry and is expected to compromise antiviral potency; the 2-fluoro compound is the mandatory intermediate for reproducing the clinically validated elsulfavirine/depulfavirine pharmacophore.
- [1] US Patent Application US20070088053A1. Non-nucleoside reverse transcriptase inhibitors. Roche Palo Alto LLC, published 2007-04-19. Example 1, paragraph [0130]–[0132]. View Source
- [2] Klumpp K, Dunn J, Heilek G, et al. R1206, a representative of a new class of potent diphenylether non-nucleoside reverse transcriptase inhibitors broadly active against NNRTI resistant HIV-1 variants. 16th International HIV Drug Resistance Workshop, Barbados, 2007. View Source
- [3] Snyder AA, Risener CJ, Kirby KA, Sarafianos SG. Crystal structure of HIV-1 reverse transcriptase in complex with VM-1500A. PDB ID: 7TAZ, resolution 2.40 Å, deposited 2021. View Source
